Nitrobenzene-d5 Nitrobenzene-d5 Nitrobenzene-d5 solution is an internal/surrogate standard specifically designed for monitoring organic chemicals on the Priority Pollutants List in municipal and industrial wastewater, per methods developed by the US EPA Environmental Monitoring Systems Laboratory in Cincinnati, Ohio (EMSL-CI), under the authority of the Clean Water Act (CWA).
Nitrobenzene-d5 is also referred to as pentadeuteronitrobenzene. Structure of the complexes between tetramethyl p-tert-butylcalixarene tetraketone and hydroxonium cation H3O+ in nitrobenzene-d5 have been investigated by NMR (Nuclear Magnetic Resonance) spectroscopy and DFT (Density Functional Theory) calculations. It participates in the preparation of 2- and 3-phenyl-d5-thiophenes.

Brand Name: Vulcanchem
CAS No.: 4165-60-0
VCID: VC20814216
InChI: InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
SMILES: C1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C6H5NO2
Molecular Weight: 128.14 g/mol

Nitrobenzene-d5

CAS No.: 4165-60-0

Cat. No.: VC20814216

Molecular Formula: C6H5NO2

Molecular Weight: 128.14 g/mol

* For research use only. Not for human or veterinary use.

Nitrobenzene-d5 - 4165-60-0

Specification

Description Nitrobenzene-d5 solution is an internal/surrogate standard specifically designed for monitoring organic chemicals on the Priority Pollutants List in municipal and industrial wastewater, per methods developed by the US EPA Environmental Monitoring Systems Laboratory in Cincinnati, Ohio (EMSL-CI), under the authority of the Clean Water Act (CWA).
Nitrobenzene-d5 is also referred to as pentadeuteronitrobenzene. Structure of the complexes between tetramethyl p-tert-butylcalixarene tetraketone and hydroxonium cation H3O+ in nitrobenzene-d5 have been investigated by NMR (Nuclear Magnetic Resonance) spectroscopy and DFT (Density Functional Theory) calculations. It participates in the preparation of 2- and 3-phenyl-d5-thiophenes.

CAS No. 4165-60-0
Molecular Formula C6H5NO2
Molecular Weight 128.14 g/mol
IUPAC Name 1,2,3,4,5-pentadeuterio-6-nitrobenzene
Standard InChI InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Standard InChI Key LQNUZADURLCDLV-RALIUCGRSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])[N+](=O)[O-])[2H])[2H]
SMILES C1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)[N+](=O)[O-]

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